molecular formula C18H24N2O2 B14505093 7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one CAS No. 62881-69-0

7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one

Cat. No.: B14505093
CAS No.: 62881-69-0
M. Wt: 300.4 g/mol
InChI Key: QHPSWNGMWMFAPJ-UHFFFAOYSA-N
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Description

7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one typically involves the reaction of 2-aminophenones with hydroxylamine derivatives. This one-pot, metal-free reaction is operationally simple, mild, and displays broad functional group tolerance . The reaction conditions are generally mild, making it an attractive method for synthesizing indazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other indazole derivatives. Its hexyloxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

CAS No.

62881-69-0

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

7-hexoxy-3a-methyl-4,5-dihydro-2H-benzo[g]indazol-3-one

InChI

InChI=1S/C18H24N2O2/c1-3-4-5-6-11-22-14-7-8-15-13(12-14)9-10-18(2)16(15)19-20-17(18)21/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,21)

InChI Key

QHPSWNGMWMFAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C3=NNC(=O)C3(CC2)C

Origin of Product

United States

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